

Piperonyl Chloride: A Versatile Intermediate in Organic Synthesis

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Compound of Interest		
Compound Name:	Piperonyl chloride	
Cat. No.:	B119993	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Piperonyl chloride (3,4-methylenedioxybenzyl chloride) is a key intermediate in organic synthesis, valued for its reactive chloromethyl group attached to the 1,3-benzodioxole core. This structural motif is a precursor to a wide array of compounds with significant applications in the pharmaceutical, agrochemical, and fragrance industries. This document provides detailed application notes and experimental protocols for the use of **piperonyl chloride** in the synthesis of various valuable molecules.

Synthesis of Piperonal

Piperonal (heliotropine), a compound with a characteristic cherry-almond aroma, is a major downstream product of **piperonyl chloride**. It is widely used in the fragrance and flavor industries and serves as a starting material for the synthesis of other compounds. Two common methods for the conversion of **piperonyl chloride** to piperonal are the Sommelet reaction and reaction with the sodium salt of 2-nitropropane.

Sommelet Reaction

The Sommelet reaction involves the reaction of a benzyl halide with hexamethylenetetramine (urotropine) followed by hydrolysis to yield the corresponding aldehyde.

Experimental Protocol:



- In a 2000 mL three-necked flask equipped with a stirrer, add 300 mL of acetic acid, 50 g of urotropine, and 100 mL of water.
- While stirring, slowly add 90 g of piperonyl chloride at a temperature of 20 °C, ensuring the temperature does not exceed 35 °C.
- After the addition is complete, continue to stir the reaction mixture for 1 hour at 40-42 °C.
- Add 1000 mL of water and heat the mixture to 100-102 °C.
- Reflux the mixture for 2.5 hours to effect hydrolysis.
- Monitor the reaction progress by a suitable method (e.g., TLC).
- Once the reaction is complete, cool the mixture to 40 °C.
- Extract the product with dichloromethane (4 x 400 mL).
- Combine the organic extracts and concentrate under reduced pressure.
- Distill the residue under reduced pressure to obtain piperonal.[1]

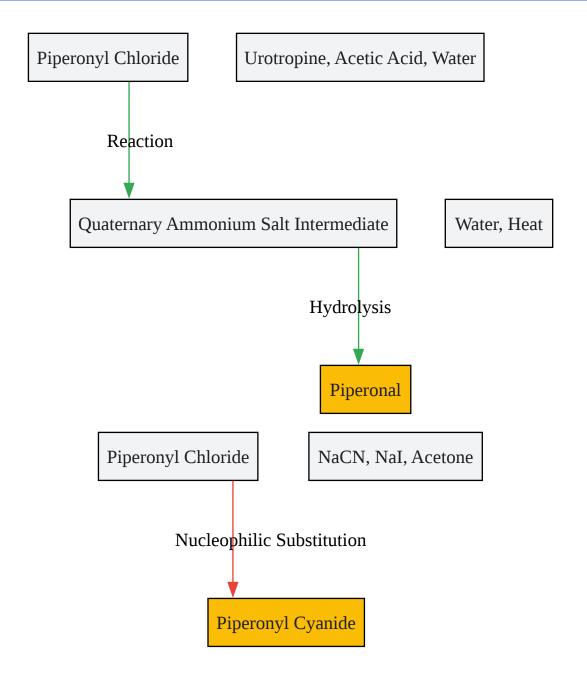
Quantitative Data:

Reactant	Molar Mass (g/mol)	Amount (g)	Moles
Piperonyl Chloride	170.59	90	0.528
Urotropine	140.19	50	0.357
Product	Molar Mass (g/mol)	Yield (g)	Yield (%)
Piperonal	150.13	30	~38%

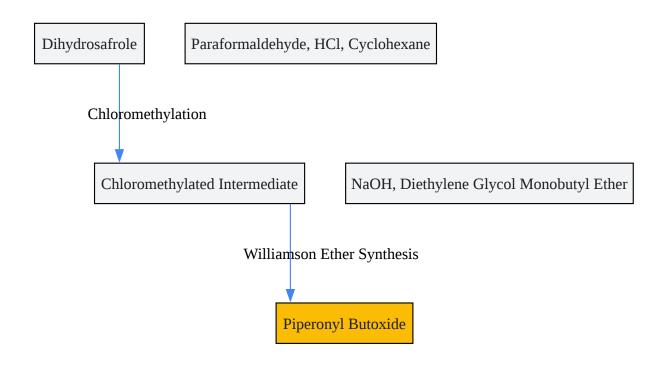
Note: The reported yield is based on a specific patent example and may vary.[1]

Reaction Workflow:









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References

- 1. CN103788057A Synthetic method for piperonyl butoxide Google Patents [patents.google.com]
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